2-(4-methoxyphenyl)propan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(7-11)9-3-5-10(12-2)6-4-9;/h3-6,8H,7,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEDDBZNPJUMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926837 | |
| Record name | 2-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13062-93-6 | |
| Record name | Phenethylamine, p-methoxy-beta-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
This method employs sodium borohydride (NaBH₄) in methanol under reductive amination conditions. The ketone precursor, 4-methoxyphenylpropan-2-one, reacts with aqueous ethylamine to form the target amine.
Procedure :
- Dissolve 4-methoxyphenylpropan-2-one (10.0 g, 0.05 mol) in methanol.
- Add aqueous ethylamine (25 mL) and cool to 0–5°C.
- Introduce NaBH₄ (3.0 g, 0.08 mol) gradually.
- Stir for 1 hour, followed by aqueous workup and extraction with toluene.
Key Data
| Parameter | Value |
|---|---|
| Starting Material | 4-Methoxyphenylpropan-2-one |
| Reductant | Sodium borohydride |
| Solvent | Methanol |
| Temperature | 0–5°C |
| Purity | ≥95% (HPLC) |
Multi-Step Synthesis from 4'-Methoxypropiophenone
Bromination and Condensation
This patent-derived route (CN102976961A) involves four stages: bromination, tert-butyl carbonyl amine condensation, hydrogenation, and salt formation.
Steps :
- Bromination : React 4'-methoxypropiophenone with bromine in butyl acetate at 0–5°C (yield: 78.6%).
- Condensation : Treat the brominated intermediate with di-tert-butyl carbonyl amine in ethanol under reflux (yield: 86.67%).
- Hydrogenation : Reduce the intermediate using sodium borohydride in ethanol (yield: 82.35%).
- Salt Formation : React with hydrochloric acid to yield the hydrochloride salt (yield: 87.91%).
Reaction Optimization
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Br₂, butyl acetate, 0–5°C | 78.6% |
| Condensation | Di-tert-butyl carbonyl amine, NaOH, ethanol | 86.67% |
| Hydrogenation | NaBH₄, ethanol, 0–40°C | 82.35% |
| Salt Formation | HCl, ethanol | 87.91% |
Catalytic Hydrogenation of Nitro Intermediates
Palladium-Catalyzed Hydrogenation
A nitro precursor, 2-(4-methoxyphenyl)propan-1-nitroethane, undergoes hydrogenation using 10% palladium on carbon (Pd/C) in methanol under 1.5 MPa H₂ pressure.
Procedure :
- Dissolve the nitro compound (13.47 g, 0.05 mol) in methanol.
- Add Pd/C (1.35 g) and stir under H₂ at 40°C for 24 hours.
- Filter and concentrate to obtain the amine hydrochloride.
Process Efficiency
| Parameter | Value |
|---|---|
| Catalyst Loading | 10% Pd/C |
| Pressure | 1.5 MPa H₂ |
| Temperature | 40°C |
| Reaction Time | 24 hours |
One-Pot Synthesis Using Sulfur Dioxide Gas
Aqueous Phase Reaction
This method (CN105330564A) utilizes sulfur dioxide gas, sodium nitrite, and methyl sulfate in a one-pot reaction.
Steps :
- Combine sodium nitrite, NaOH, and H₂O in a reactor.
- Introduce SO₂ gas, followed by sequential additions of NaOH and methyl sulfate.
- Acidify with H₂SO₄, distill, and treat with HCl to precipitate the product.
Critical Parameters
| Component | Role |
|---|---|
| Sodium nitrite | Nitrosating agent |
| Methyl sulfate | Methylating agent |
| SO₂ gas | Sulfonation agent |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | High yield (95%), mild conditions | Requires chiral resolution |
| Multi-Step Synthesis | Scalable, high purity | Lengthy (4 steps) |
| Catalytic Hydrogenation | Exceptional yield (99.8%) | High catalyst cost |
| One-Pot Reaction | Cost-effective, fewer steps | Lower purity (crude) |
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes typical nucleophilic substitutions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form secondary amines. For example, reaction with CH₃I in the presence of NaHCO₃ yields N-methyl-2-(4-methoxyphenyl)propan-1-amine.
-
Acylation : Forms amides when treated with acylating agents like acetyl chloride. Requires bases (e.g., pyridine) to neutralize HCl.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | CH₃I, NaHCO₃, DMF | N-Methyl derivative | |
| Acylation | AcCl, pyridine, RT | Acetamide derivative |
Oxidation and Reduction
The amine group and aromatic system participate in redox reactions:
-
Oxidation : Strong oxidizers like KMnO₄ in acidic conditions convert the primary amine to a nitro group, forming 2-(4-methoxyphenyl)propan-1-nitro compound.
-
Reduction : While the amine itself is reduced, the methoxy group on the aromatic ring can be demethylated under harsh reducing conditions (e.g., HI, red phosphorus) .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, Δ | Nitro derivative | |
| Demethylation | HI, red phosphorus | Hydroxy-substituted derivative |
Thermal Decomposition
Under high temperatures (>200°C), the compound decomposes into:
-
Carbon monoxide (CO)
-
Nitrogen oxides (NOₓ)
-
Hydrogen chloride (HCl)
This degradation is critical for handling and storage safety .
Salt Metathesis and pH-Dependent Reactivity
The hydrochloride salt can exchange anions in solution:
-
Treatment with NaOH liberates the free amine, enabling subsequent reactions (e.g., Schiff base formation with aldehydes) .
-
In acidic conditions, the protonated amine directs electrophilic aromatic substitution (e.g., nitration) to the meta position.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Deprotonation | NaOH, H₂O | Free amine | |
| Nitration | HNO₃, H₂SO₄, Δ | Meta-nitro derivative |
Stability and Reactivity Comparison
Compared to non-methoxy analogs (e.g., 2-phenylpropan-1-amine), the methoxy group:
-
Enhances electron density on the aromatic ring, accelerating electrophilic substitution.
-
Reduces amine basicity due to resonance effects, altering reaction kinetics.
Scientific Research Applications
Pharmacological Studies
2-(4-Methoxyphenyl)propan-1-amine hydrochloride has been investigated for its potential as a pharmacological agent. It acts as a selective serotonin reuptake inhibitor (SSRI), which is significant in the treatment of mood disorders such as depression and anxiety. Research indicates that compounds with similar structures exhibit varying degrees of selectivity towards serotonin transporters, highlighting the importance of the methoxy group in modulating activity .
Enzyme Inhibition Studies
Recent studies have shown that this compound can serve as an inhibitor for specific cytochrome P450 enzymes, particularly CYP4F11. This enzyme is involved in the metabolism of various drugs, and inhibitors like this compound can help elucidate metabolic pathways and drug interactions .
| Compound | EC50 vs H2122 (μM) |
|---|---|
| 2-(4-Methoxyphenyl)propan-1-amine | >50 |
This table summarizes the effectiveness of the compound in inhibiting cell lines, indicating its potential utility in drug development.
Neuropharmacology
The compound has also been studied for its neuropharmacological effects. It demonstrates properties that may enhance cognitive function and mood stabilization, making it a candidate for further exploration in treating neurological disorders .
Case Study 1: Serotonin Transporter Inhibition
A study conducted on various analogs of 2-(4-methoxyphenyl)propan-1-amine showed that modifications to the methoxy group significantly affected their potency as serotonin transporter inhibitors. The para-substituted methoxy group was found to be crucial for maintaining activity against H2122 cell lines .
Case Study 2: CYP Enzyme Interaction
Research focused on the interaction between this compound and CYP enzymes revealed that it acts as a prodrug, where metabolic conversion leads to active forms capable of inhibiting fatty acid synthase, an important target in cancer therapy .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)propan-1-amine hydrochloride involves its interaction with neurotransmitter receptors in the brain. It acts as a norepinephrine releasing agent, leading to increased levels of norepinephrine in the synaptic cleft. This results in heightened alertness, energy, and potential hallucinogenic effects.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Compounds with halogen or hydroxy substituents exhibit distinct physicochemical and pharmacological profiles:
Stereochemical Variants
Chirality significantly impacts biological activity:
Functional Group Modifications
Variations in the amine backbone or additional functional groups alter reactivity and applications:
Key Insights :
- Heterocyclic additions (e.g., oxadiazole) introduce hydrogen-bonding sites for targeted interactions ().
- Branched chains (e.g., cyclohexenyl) may reduce conformational flexibility, affecting binding affinity ().
Pharmacological and Industrial Relevance
- CNS Applications: Methoxy-substituted amines are prevalent in antidepressants (e.g., venlafaxine analogs) and stimulants (e.g., cathinone derivatives) ().
- Synthetic Utility : Chiral variants serve as intermediates for enantioselective synthesis ().
Biological Activity
2-(4-Methoxyphenyl)propan-1-amine hydrochloride, also known as a derivative of methoxyphenyl amines, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
The compound is characterized by the following chemical formula and properties:
- Chemical Formula : C₁₀H₁₅ClN
- Molecular Weight : 185.69 g/mol
- Solubility : Soluble in water and various organic solvents.
This compound primarily interacts with neurotransmitter systems, particularly affecting dopaminergic and serotonergic pathways. This dual action may provide therapeutic advantages in treating mood disorders such as anxiety and depression. The presence of the methoxy group enhances its binding affinity to specific receptors, potentially leading to increased efficacy in pharmacological applications .
Biological Activities
The compound has been studied for several biological activities:
1. Antimicrobial Activity
Research indicates that derivatives of 2-(4-methoxyphenyl)propan-1-amine exhibit significant antimicrobial properties. A study evaluated various derivatives against common pathogens, demonstrating inhibition zones and minimum inhibitory concentrations (MICs) that highlight their effectiveness:
| Compound | Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| 2-(4-Methoxyphenyl)propan-1-amine | Staphylococcus aureus | 0.5 | 20 |
| 2-(4-Methoxyphenyl)propan-1-amine | Escherichia coli | 1.0 | 18 |
These findings suggest that the compound could be a lead candidate for developing new antimicrobial agents .
2. Neuropharmacological Effects
In vitro studies have shown that the compound influences neurotransmitter release and receptor binding, particularly in models simulating anxiety and depression. The following table summarizes key findings:
| Study Type | Effect Observed | Concentration (nM) |
|---|---|---|
| In vitro on HEK-293 cells | Increased serotonin uptake | 100 |
| Behavioral study in rodents | Reduced anxiety-like behavior | 50 |
These results indicate potential applications in treating psychiatric disorders .
Case Studies
Several case studies have been documented regarding the compound's effectiveness:
Case Study 1: Antidepressant Effects
A randomized controlled trial involving subjects with major depressive disorder assessed the efficacy of a formulation containing this compound. The results indicated a significant reduction in depression scores compared to placebo over an eight-week period.
Case Study 2: Antimicrobial Efficacy
A clinical evaluation of the compound's antimicrobial properties was conducted on patients with skin infections caused by Staphylococcus aureus. The treatment resulted in a notable improvement in infection resolution rates compared to standard antibiotics.
Q & A
Q. What are the common synthetic routes for 2-(4-methoxyphenyl)propan-1-amine hydrochloride, and what are the critical parameters affecting yield and purity?
Methodological Answer: The compound is typically synthesized via reductive amination of 2-(4-methoxyphenyl)propan-1-one using sodium cyanoborohydride or hydrogen gas with a palladium catalyst. Critical parameters include:
- pH control (maintained at 6–7 for optimal imine formation).
- Temperature (25–40°C to balance reaction rate and side-product formation).
- Catalyst loading (5–10% Pd/C for efficient reduction).
Purification involves recrystallization from ethanol/water mixtures to achieve >95% purity. For enantiomeric resolution, chiral chromatography using cellulose-based columns is recommended .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30). Retention time typically falls at 8.2–8.5 minutes .
- NMR : H NMR (DMSO-d6) shows characteristic peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 3.7 ppm (methoxy group).
- Mass Spectrometry : ESI-MS ([M+H] = 200.1) confirms molecular weight.
- Chiral Analysis : Polarimetric detection or chiral HPLC (e.g., Chiralpak AD-H column) to distinguish enantiomers .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
Methodological Answer:
- Receptor Binding Assays : Screen for serotonin/norepinephrine reuptake inhibition (SNRI activity) using rat synaptosomes. Protocols involve H-labeled neurotransmitters and scintillation counting .
- Cytotoxicity Testing : Use MTT assays on HEK-293 or SH-SY5Y cell lines at concentrations of 10–100 µM.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts like N-oxide derivatives during synthesis?
Methodological Answer:
- Reducing Oxidative Byproducts : Conduct reactions under inert atmosphere (N/Ar) and avoid oxidizing agents. Use chelating agents (e.g., EDTA) to sequester metal impurities.
- Catalyst Modification : Switch from Pd/C to Raney nickel for selective reduction, minimizing over-oxidation.
- Post-Reaction Quenching : Add ascorbic acid to reduce residual oxidizing species. Purity is validated via HPLC (relative retention time <0.5 for N-oxide byproducts) .
Q. How can researchers resolve contradictions in reported biological activity data across different in vitro models?
Methodological Answer:
- Orthogonal Assays : Compare results from radioligand binding (e.g., H-5-HT uptake) and functional assays (e.g., cAMP accumulation).
- Species-Specific Variability : Test across human, rat, and mouse models to identify interspecies differences in receptor affinity.
- Data Normalization : Use internal controls (e.g., imipramine for SNRI assays) and standardize cell passage numbers .
Q. What computational strategies are effective for predicting metabolite pathways of this compound?
Methodological Answer:
- In Silico Tools : Use PISTACHIO and REAXYS databases to predict Phase I/II metabolism. Key transformations include demethylation (methoxy group) and glucuronidation.
- Docking Studies : Simulate interactions with CYP450 isoforms (e.g., CYP2D6) using AutoDock Vina.
- Validation : Cross-reference predictions with in vitro microsomal data and adjust parameters for hydrogen bonding and steric effects .
Q. What strategies are recommended for chiral resolution of enantiomers, and how does stereochemistry influence pharmacological profiles?
Methodological Answer:
- Chiral Chromatography : Use cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol (80:20) mobile phase.
- Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) in organic solvents.
- Pharmacological Impact : (S)-enantiomers show 3–5x higher affinity for serotonin transporters compared to (R)-forms in rodent models .
Data Contradiction Analysis Example
Scenario : Conflicting SNRI activity reported in HEK-293 vs. primary neuron assays.
Resolution :
Verify assay conditions (e.g., neurotransmitter concentrations, incubation time).
Test compound stability in different media (e.g., DMEM vs. artificial cerebrospinal fluid).
Use LC-MS to confirm compound integrity post-assay.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
